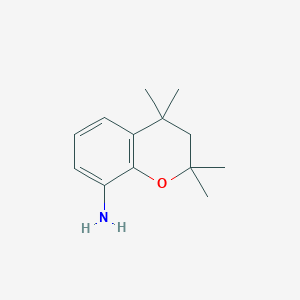![molecular formula C23H32O3 B12523611 3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol CAS No. 666746-85-6](/img/structure/B12523611.png)
3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with dimethyl and methyloctan groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective properties in vitro and in vivo.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism by which 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective properties may be attributed to its ability to modulate oxidative stress and inflammation pathways .
類似化合物との比較
Similar Compounds
4’-[(1,7’-Dimethyl-2’-propyl-1H,1’H-2,5’-biphenyl-2-yl)methyl]biphenyl-2-carboxylic acid: A structural analog with similar biphenyl core but different substituents.
1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol: Another compound with a similar methyloctan group but different core structure.
Uniqueness
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its potential neuroprotective effects and applications in material science highlight its versatility and importance in research .
特性
CAS番号 |
666746-85-6 |
|---|---|
分子式 |
C23H32O3 |
分子量 |
356.5 g/mol |
IUPAC名 |
2-(4-hydroxy-3,5-dimethylphenyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-10-23(4,5)18-13-19(24)21(20(25)14-18)17-11-15(2)22(26)16(3)12-17/h11-14,24-26H,6-10H2,1-5H3 |
InChIキー |
HJGOJVWWLAEXLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=CC(=C(C(=C2)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


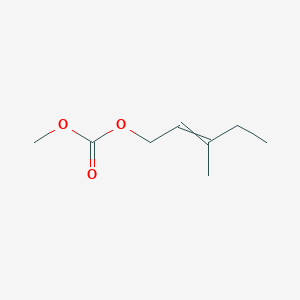
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)


![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
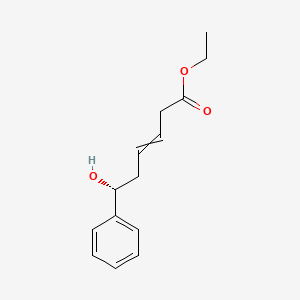
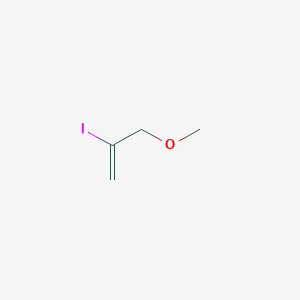
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
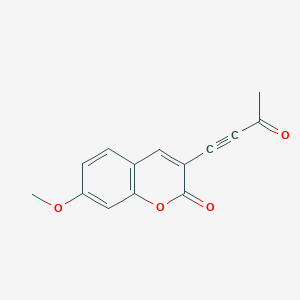
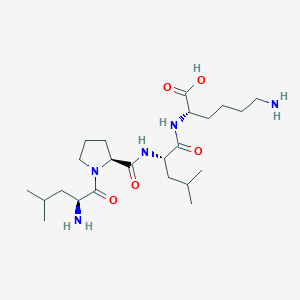
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
